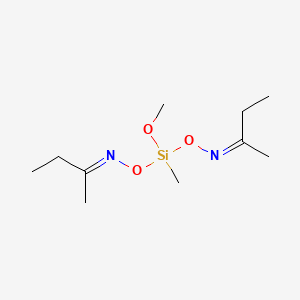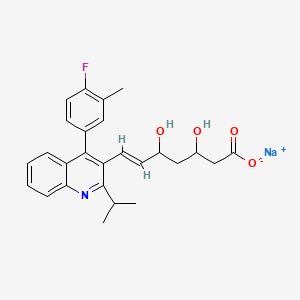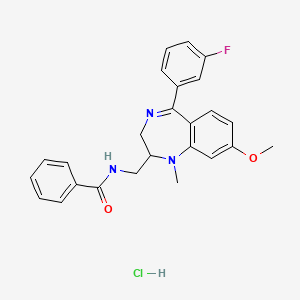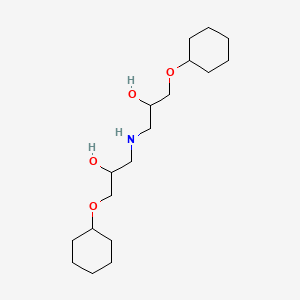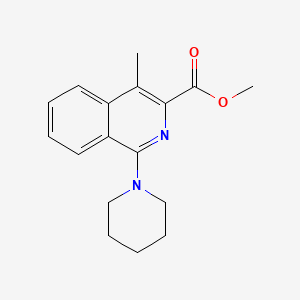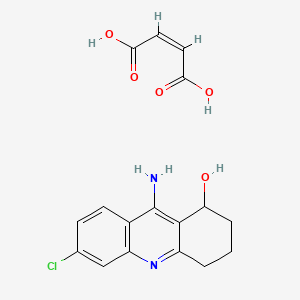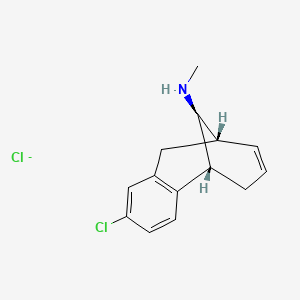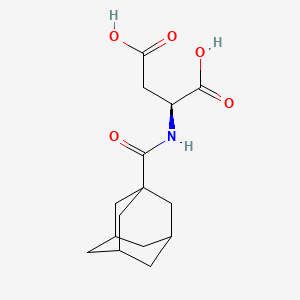
N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Tricyclo(3311(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
The synthesis of N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid typically involves multiple steps. The initial step often includes the preparation of the tricyclic core, followed by the introduction of the aspartic acid moiety. Reaction conditions may vary, but common methods include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and protein binding.
Industry: It can be used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid can be compared with other similar compounds, such as:
- N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-DL-aspartic acid
- N-adamantanoyl-DL-aspartic acid
These compounds share similar tricyclic structures but may differ in their specific functional groups and properties The uniqueness of N-(Tricyclo(331
Propriétés
Numéro CAS |
137390-85-3 |
|---|---|
Formule moléculaire |
C15H21NO5 |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
(2S)-2-(adamantane-1-carbonylamino)butanedioic acid |
InChI |
InChI=1S/C15H21NO5/c17-12(18)4-11(13(19)20)16-14(21)15-5-8-1-9(6-15)3-10(2-8)7-15/h8-11H,1-7H2,(H,16,21)(H,17,18)(H,19,20)/t8?,9?,10?,11-,15?/m0/s1 |
Clé InChI |
ZYJOGMKYRKMTQO-QBILUMQKSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


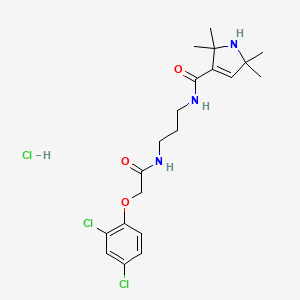
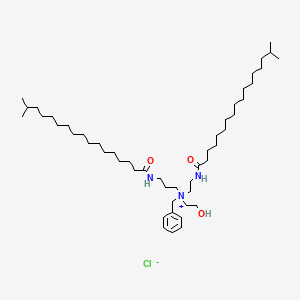
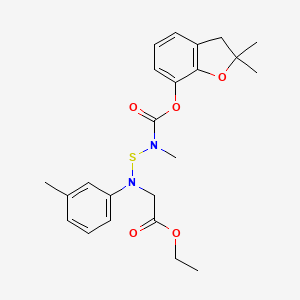
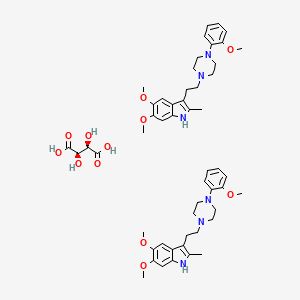
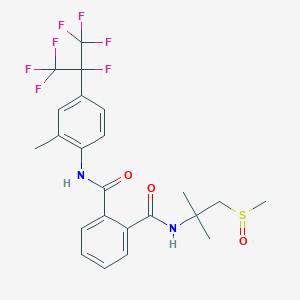
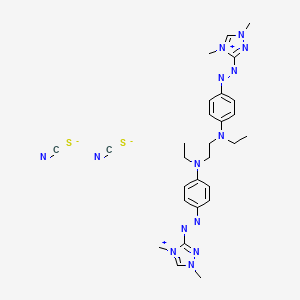
![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)
